molecular formula C13H20O B14115278 Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)- CAS No. 63753-06-0

Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)-

Katalognummer: B14115278
CAS-Nummer: 63753-06-0
Molekulargewicht: 192.30 g/mol
InChI-Schlüssel: CXJYXHFRLZJNKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a 1-methoxyethyl group at the first position and a 2-methylpropyl group at the fourth position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1-methoxyethyl chloride and 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the aromatic ring or substituents.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Reduced aromatic compounds.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)-: finds applications in various fields of scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)-: can be compared with other similar compounds such as:

  • Benzene, 1-ethyl-4-(2-methylpropyl)-
  • Benzene, 1-(1-methoxyethyl)-4-ethyl-
  • Benzene, 1-(1-methoxyethyl)-4-(1-methylpropyl)-

These compounds share structural similarities but differ in the nature and position of substituents, which can lead to variations in their chemical reactivity and applications. The unique combination of substituents in Benzene, 1-(1-methoxyethyl)-4-(2-methylpropyl)- imparts distinct properties that make it valuable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

63753-06-0

Molekularformel

C13H20O

Molekulargewicht

192.30 g/mol

IUPAC-Name

1-(1-methoxyethyl)-4-(2-methylpropyl)benzene

InChI

InChI=1S/C13H20O/c1-10(2)9-12-5-7-13(8-6-12)11(3)14-4/h5-8,10-11H,9H2,1-4H3

InChI-Schlüssel

CXJYXHFRLZJNKT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=CC=C(C=C1)C(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.